molecular formula C11H17N5OS B8620258 3-Cyano-2-ethyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]isourea

3-Cyano-2-ethyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]isourea

Cat. No.: B8620258
M. Wt: 267.35 g/mol
InChI Key: SOUJXACLWVBFMD-UHFFFAOYSA-N
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Description

Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate is a chemical compound with the molecular formula C10H15N5OS. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an imidazole ring, a cyano group, and a thioether linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate typically involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with ethyl cyanoacetate in the presence of a base, followed by the addition of a thiol compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, while the thioether linkage can undergo oxidation and reduction reactions, modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C11H17N5OS

Molecular Weight

267.35 g/mol

IUPAC Name

ethyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate

InChI

InChI=1S/C11H17N5OS/c1-3-17-11(14-7-12)13-4-5-18-6-10-9(2)15-8-16-10/h8H,3-6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

SOUJXACLWVBFMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NCCSCC1=C(NC=N1)C)NC#N

Origin of Product

United States

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